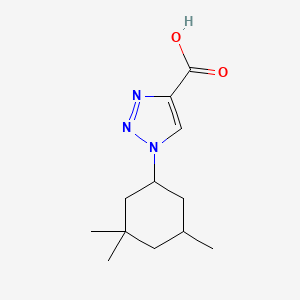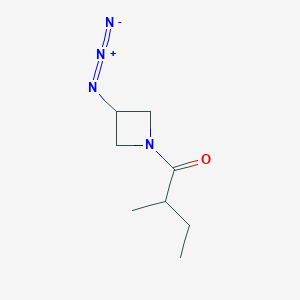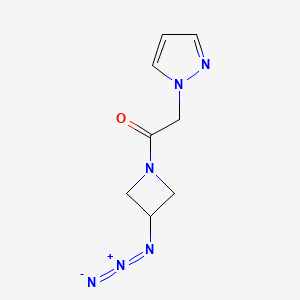
4-(2-Fluoroethyl)piperidin-1-amine
Descripción general
Descripción
“4-(2-Fluoroethyl)piperidin-1-amine” is a compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular formula of “4-(2-Fluoroethyl)piperidin-1-amine” is C7H15FN2 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Physical And Chemical Properties Analysis
The molecular weight of “4-(2-Fluoroethyl)piperidin-1-amine” is 146.21 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study by Skaddan et al. (2000) involved the synthesis of piperidyl and pyrrolidyl benzilates derived from 4-piperidinol and related compounds. Among these, "N-(2-fluoroethyl)-4-piperidyl benzilate" was highlighted for its potential as an in vivo ligand for muscarinic acetylcholine receptors, suggesting its applicability in neuropharmacological research (Skaddan et al., 2000).
Chemical Synthesis and Pharmacokinetics
Teffera et al. (2013) discussed a novel anaplastic lymphoma kinase (ALK) inhibitor, indicating a focus on cancer treatment research. The compound, featuring a "4-(2-hydroxypropan-2-yl)piperidin-1-yl" group, underwent studies for its pharmacokinetic properties, highlighting the importance of understanding metabolic pathways and stability for therapeutic application (Teffera et al., 2013).
Corrosion Inhibition
A study by Li et al. (2020) evaluated "4-amino-1-propyl-piperidine" and related compounds for their effectiveness in reducing the corrosion of carbon steel in CO2 capture systems. This research indicates the chemical's potential utility in industrial applications, particularly in enhancing the longevity and efficiency of materials used in CO2 capture technologies (Li et al., 2020).
Neuroleptic Agents
Nakatsuka et al. (1981) reported on the synthesis of a neuroleptic agent using a closely related compound, "4-(4-hydroxy-4-(3-trifluoromethylphenyl)piperidino-2-14C)butyrophenone". This work underlines the significance of such compounds in developing pharmaceutical agents for treating psychiatric disorders, emphasizing the role of chemical synthesis in drug discovery (Nakatsuka et al., 1981).
Safety and Hazards
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(2-Fluoroethyl)piperidin-1-amine”, is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
4-(2-fluoroethyl)piperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2/c8-4-1-7-2-5-10(9)6-3-7/h7H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOPHAVRTGSCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoroethyl)piperidin-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















